Melting Point Depression vs. 4-(2-Chloroacetamido)benzoic Acid: >90 °C Lower for Improved Processability
The target compound exhibits a melting point of 172–173 °C, which is approximately 91 °C lower than the 264 °C (decomposition) melting point reported for the positional isomer 4-(2-chloroacetamido)benzoic acid (CAS 4596-39-8) . This large depression arises from the ortho-substitution pattern disrupting crystal packing efficiency, and it directly translates to lower energy requirements for melt processing, reduced thermal degradation risk, and potentially enhanced solubility in organic media at ambient temperature.
| Evidence Dimension | Melting point (capillary method, vendor-reported) |
|---|---|
| Target Compound Data | 172–173 °C (95% purity) |
| Comparator Or Baseline | 4-(2-Chloroacetamido)benzoic acid (CAS 4596-39-8): 264 °C (decomposition, lit.) |
| Quantified Difference | Δmp ≈ −91 °C (target lower) |
| Conditions | Vendor specification sheets; literature melting point for comparator |
Why This Matters
A >90 °C lower melting point reduces energy cost and thermal stress during drying, formulation, or melt-based derivatization, and minimizes decomposition side-products that can compromise downstream reaction yields.
